molecular formula C15H26O2 B3155896 3,3-Dicyclohexylpropanoic acid CAS No. 81311-45-7

3,3-Dicyclohexylpropanoic acid

Cat. No.: B3155896
CAS No.: 81311-45-7
M. Wt: 238.37 g/mol
InChI Key: IMZMXWWLOFHXGA-UHFFFAOYSA-N
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Description

3,3-Dicyclohexylpropanoic acid is a chemical compound with the molecular formula C15H26O2 . It’s also known as Cyclohexanepropanoic acid, β-cyclohexyl .

Future Directions

While specific future directions for 3,3-Dicyclohexylpropanoic acid are not available, research in related fields such as the production of 3-Hydroxypropionic acid from renewable substrates is ongoing . This suggests potential future directions in the development of sustainable production methods for similar compounds.

Properties

IUPAC Name

3,3-dicyclohexylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-14H,1-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZMXWWLOFHXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 15 g (0.066 mol) of 3,3-diphenylpropionic acid in 200 ml of acetic acid was treated with 2.25 g of platinum oxide and shaken on the Parr hydrogenator for 24 hours at a starting pressure of 60 lbs. Whenever the pressure dropped to approximately 45 lbs., the system was repressurized to 60 lbs. After heating on the steam bath to redissolve solid which had separated, the solution was decanted from the catalyst which had settled, filtered under argon, and the catalyst washed with additional acetic acid by decantation. The acetic acid was removed on a rotary evaporator to give a colorless solid (remaining acetic acid azeotroped with toluene). The solid was taken up in 250 ml of chloroform, filtered to clarify, and the chloroform evaporated. The product was suspended in ether and the evaporation repeated. After drying at reduced pressure for 2 hours, the solid weighed 15.25 g, melting point 118°-120° C. (s, 114° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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